BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Genomic Guide to Satratoxin G-
Producing Stachybotrys Strains

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Satratoxin G

Cat. No.: B1681481

This guide provides a comparative analysis of the genomics of Stachybotrys strains, with a
focus on the genetic determinants of Satratoxin G production. It is intended for researchers,
scientists, and drug development professionals interested in the toxic secondary metabolism of
this important fungal genus.

Stachybotrys, particularly Stachybotrys chartarum, is infamous for its production of potent
mycotoxins, including the highly toxic macrocyclic trichothecenes known as satratoxins. Strains
of Stachybotrys are broadly categorized into two chemotypes: those that produce satratoxins
(S-type) and those that produce the less toxic atranones (A-type).[1][2][3] This distinction is
genetically encoded, with each chemotype possessing mutually exclusive gene clusters
responsible for their specific secondary metabolite profiles.[1][2][3] Understanding the genomic
underpinnings of these chemotypes is crucial for risk assessment, diagnostics, and the
potential development of therapeutic countermeasures.

Comparative Genomic Analysis

Comparative analysis of Stachybotrys genomes has revealed that the production of either
satratoxins or atranones is linked to the presence of specific, chemotype-specific gene clusters.
[1][2][3] The genomes of four key strains have been sequenced and are central to our current
understanding: the satratoxin-producing S. chartarum strains IBT 40293 and IBT 7711, and the
atranone-producing S. chartarum IBT 40288 and S. chlorohalonata IBT 40285.[4]
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Genomic Features of Representative Stachybotrys
Strains

The following table summarizes key genomic features of the four aforementioned Stachybotrys
strains, providing a basis for their comparison.

S.
S. chartarum S. chartarum S. chartarum
chlorohalonata
Feature IBT 40293 (S- IBT 7711 (S- IBT 40288 (A-
IBT 40285 (A-
type) type) type)
type)
Genome Size
~35 ~35 ~35 ~34.39[5]
(Mbp)
Predicted Genes ~11,000 ~11,000 ~11,000 ~10,720[6]
Satratoxin Present (SC1, Present (SC1,
Absent[7][8] Absent
Clusters SC2, SCI)[71[8] SC2, SCI)[71[8]
Present (AC1)[7]
Atranone Cluster  Absent[7][8] Absent[7][8] Present

(8]

Chemotype-Specific Gene Clusters

The genetic basis for the two distinct chemotypes lies in the presence of specific secondary
metabolite biosynthesis gene clusters.

o Satratoxin-Producing (S-type) Strains: These strains possess three distinct gene clusters,
designated SC1, SC2, and SC3, which are essential for satratoxin biosynthesis.[7] These
clusters are dispersed throughout the genome and collectively encode for at least 21
proteins.[1][3] Key enzymes encoded within these clusters include polyketide synthases
(PKS), acetyltransferases, and other enzymes necessary for modifying the core
trichothecene skeleton to produce the complex macrocyclic structure of satratoxins.[1][3]

e Atranone-Producing (A-type) Strains: In contrast, A-type strains lack the satratoxin-specific
gene clusters. Instead, they contain a large "core atranone cluster" (AC1) that encodes for
14 proteins.[1][3] These enzymes are predicted to be sufficient for the biosynthesis of
atranone compounds.[1][3]
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The following table provides a comparison of the key gene clusters responsible for the distinct
chemotypes in Stachybotrys.

Gene Cluster Chemotype Association Key Features

Contains genes satl to sat10.

Satratoxin Cluster 1 (SC1) S-type 7]

Contains genes satll to satl6.
Satratoxin Cluster 2 (SC2) S-type [7] The length of SC2 is
approximately 19.8 kbp.[8]

Contains genes satl7 to sat21.

Satratoxin Cluster 3 (SC3) S-type 7]

Contains genes atrl to atrl4.

Atranone Cluster 1 (AC1) A-type 7]

Experimental Protocols

The following sections detail the methodologies commonly employed in the comparative
genomic analysis of Stachybotrys strains.

Fungal Culture and DNA Extraction

High-quality genomic DNA is a prerequisite for whole-genome sequencing.
Protocol:

e Fungal Culture:Stachybotrys strains are typically cultured on a suitable medium such as
Potato Dextrose Agar (PDA).

e Mycelia Harvesting: The fungal mycelia are harvested, washed with sterile distilled water,
and then flash-frozen in liquid nitrogen.[9]

o Cell Lysis: The frozen mycelia are physically disrupted, often by grinding with a mortar and
pestle in the presence of liquid nitrogen or by bead beating.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://nimr.gov.ng/nimr/wp-content/uploads/2021/06/FUNGALGENOMICDNA_ISOLATION.pdf
https://nimr.gov.ng/nimr/wp-content/uploads/2021/06/FUNGALGENOMICDNA_ISOLATION.pdf
https://www.mdpi.com/2309-608X/8/4/340
https://nimr.gov.ng/nimr/wp-content/uploads/2021/06/FUNGALGENOMICDNA_ISOLATION.pdf
https://nimr.gov.ng/nimr/wp-content/uploads/2021/06/FUNGALGENOMICDNA_ISOLATION.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4591308/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o DNA Extraction: A common method for DNA extraction is the CTAB (cetyl
trimethylammonium bromide) method. Alternatively, commercially available kits designed for
fungal DNA extraction can be used.[7] The process generally involves cell lysis, removal of
proteins and other cellular debris (e.g., through phenol:chloroform extraction), and
precipitation of the DNA with ethanol or isopropanol.

¢ Quality Control: The quantity and quality of the extracted DNA are assessed using
spectrophotometry (e.g., NanoDrop) to check for purity (A260/280 and A260/230 ratios) and
fluorometry (e.g., Qubit) for accurate concentration measurement.

Whole-Genome Sequencing

Next-generation sequencing (NGS) platforms, particularly Illumina, are widely used for
sequencing fungal genomes.

Protocol:

 Library Preparation: A genomic DNA library is prepared. This involves:

o

DNA Fragmentation: The genomic DNA is fragmented into smaller, manageable sizes.

o End Repair and A-tailing: The ends of the DNA fragments are repaired and an adenine
base is added.

o Adapter Ligation: Sequencing adapters are ligated to the ends of the DNA fragments.
These adapters contain sequences for binding to the flow cell and for primer annealing
during sequencing.

o PCR Amplification: The library is amplified via PCR to generate a sufficient quantity of
DNA for sequencing.

e Sequencing: The prepared library is sequenced on an Illlumina platform (e.g., HiSeq or
NovaSeq).[4] This generates millions of short DNA sequence reads.

Genome Assembly and Annotation

The short sequence reads are assembled to reconstruct the genome, and genes are
subsequently identified.
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Protocol:

e Read Quality Control: The raw sequencing reads are assessed for quality, and low-quality
bases and adapter sequences are trimmed.

e De Novo Assembly: The high-quality reads are assembled de novo using assemblers such
as SPAdes or Velvet. This process pieces together the short reads into longer contiguous
sequences (contigs) and, ideally, into larger scaffolds.

» Gene Prediction and Annotation: Genes are predicted from the assembled genome using
software like AUGUSTUS or FGENESH. The predicted genes are then annotated to assign
putative functions by comparing their sequences to known protein databases.

Mycotoxin Analysis by LC-MS/MS

Ligquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
specific method for the detection and quantification of mycotoxins.[10]

Protocol:

o Mycotoxin Extraction: Mycotoxins are extracted from fungal cultures or contaminated
materials using a suitable solvent, typically a mixture of acetonitrile and water with a small
amount of acid (e.g., formic acid).[11][12]

o Sample Clean-up (Optional): Depending on the complexity of the sample matrix, a clean-up
step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) may be employed
to remove interfering compounds.[13]

o LC-MS/MS Analysis: The extracted and cleaned-up sample is injected into an LC-MS/MS
system.

o Liquid Chromatography (LC): The mycotoxins are separated on a C18 reversed-phase
column.

o Tandem Mass Spectrometry (MS/MS): The separated compounds are ionized (e.g., by
electrospray ionization) and detected by the mass spectrometer. The instrument is
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typically operated in multiple reaction monitoring (MRM) mode for high specificity and
sensitivity.

e Quantification: The concentration of satratoxins and other mycotoxins is determined by
comparing the peak areas in the sample to those of a calibration curve generated using
certified reference standards.

Visualizations
Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative genomic analysis of
Stachybotrys strains.
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A typical workflow for comparative genomics of Stachybotrys.
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Simplified Satratoxin Biosynthesis Pathway

This diagram outlines the key steps in the biosynthesis of the satratoxin macrocyclic
trichothecene core structure.
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Simplified biosynthesis pathway of satratoxins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fungal Genomic DNA Extraction Methods for Rapid Genotyping and Genome Sequencing
| Springer Nature Experiments [experiments.springernature.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Comparative genome sequencing reveals chemotype-specific gene clusters in the
toxigenic black mold Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]

5. Rfam: Search Rfam [preview.rfam.org]

6. Taxonomy browser Taxonomy Browser (Stachybotrys chlorohalonatus IBT 40285)
[ncbi.nim.nih.gov]

7. nimr.gov.ng [nimr.gov.ng]

8. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1681481?utm_src=pdf-body-img
https://www.benchchem.com/product/b1681481?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-4939-7804-5_2
https://experiments.springernature.com/articles/10.1007/978-1-4939-7804-5_2
https://www.researchgate.net/publication/384390100_Bacterial_and_fungal_DNA_extraction_protocol_for_long-read_whole_genome_sequencing_v1
https://www.researchgate.net/figure/Overview-of-our-de-novo-genome-assembly-pipeline-The-assembly-block-is-performed-using_fig10_236693421
https://pmc.ncbi.nlm.nih.gov/articles/PMC4117958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4117958/
https://preview.rfam.org/search?q=tax_string:%22Stachybotrys%22%20AND%20entry_type:%22Genome%22
https://www.ncbi.nlm.nih.gov/Taxonomy/Browser/wwwtax.cgi?id=1283841
https://www.ncbi.nlm.nih.gov/Taxonomy/Browser/wwwtax.cgi?id=1283841
https://nimr.gov.ng/nimr/wp-content/uploads/2021/06/FUNGALGENOMICDNA_ISOLATION.pdf
https://www.mdpi.com/2309-608X/8/4/340
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

9. Genome Sequence of Stachybotrys chartarum Strain 51-11 - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC
[pmc.ncbi.nlm.nih.gov]

e 11. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. tentamus.com [tentamus.com]
e 13.lcms.cz [Icms.cz]

 To cite this document: BenchChem. [A Comparative Genomic Guide to Satratoxin G-
Producing Stachybotrys Strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681481#comparative-genomics-of-satratoxin-g-
producing-stachybotrys-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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